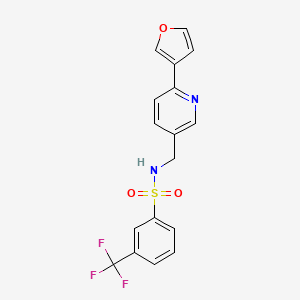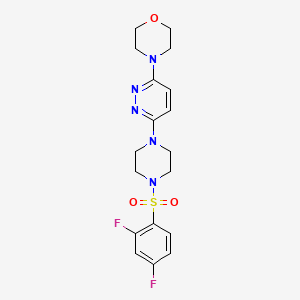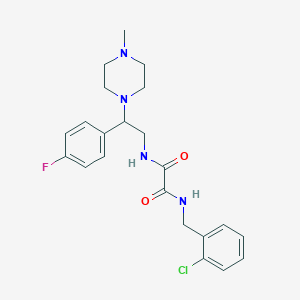![molecular formula C16H15N3O2 B2648144 2(1H)-Quinazolinone, 3,4-dihydro-4-imino-3-[(4-methoxyphenyl)methyl]- CAS No. 941868-26-4](/img/structure/B2648144.png)
2(1H)-Quinazolinone, 3,4-dihydro-4-imino-3-[(4-methoxyphenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Quinazolinone, 3,4-dihydro-4-imino-3-[(4-methoxyphenyl)methyl]- is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a 4-imino group and a 4-methoxyphenylmethyl substituent, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinazolinone, 3,4-dihydro-4-imino-3-[(4-methoxyphenyl)methyl]- typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and functional group modifications. One common method includes the reaction of 2-aminobenzamide with 4-methoxybenzaldehyde under acidic or basic conditions to form the intermediate Schiff base, which then undergoes cyclization to yield the desired quinazolinone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield. Solvent selection and purification techniques are also crucial in industrial settings to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinazolinone, 3,4-dihydro-4-imino-3-[(4-methoxyphenyl)methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the imino group or other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at various positions on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions (e.g., solvents, temperature).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted quinazolinones with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2(1H)-Quinazolinone, 3,4-dihydro-4-imino-3-[(4-methoxyphenyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone: The parent compound with a similar core structure but lacking the specific substituents.
4(3H)-Quinazolinone: Another derivative with different substituents at the 3 and 4 positions.
2-Methylquinazolinone: A methyl-substituted quinazolinone with distinct chemical properties.
Uniqueness
2(1H)-Quinazolinone, 3,4-dihydro-4-imino-3-[(4-methoxyphenyl)methyl]- is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the 4-methoxyphenylmethyl group may enhance its binding affinity to certain molecular targets, while the imino group can participate in various chemical reactions, making it a versatile compound for research and development.
Properties
CAS No. |
941868-26-4 |
|---|---|
Molecular Formula |
C16H15N3O2 |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
4-amino-3-[(4-methoxyphenyl)methyl]quinazolin-2-one |
InChI |
InChI=1S/C16H15N3O2/c1-21-12-8-6-11(7-9-12)10-19-15(17)13-4-2-3-5-14(13)18-16(19)20/h2-9H,10,17H2,1H3 |
InChI Key |
SVZAFHMGSLQXTR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=N)C3C=CC=CC3=NC2=O |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=C3C=CC=CC3=NC2=O)N |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2648061.png)
![1-(4-Tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2648063.png)
![1-[3-(3-Chloro-4-fluorophenyl)propanoyl]piperidine-4-carbonitrile](/img/structure/B2648066.png)
![1-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2648067.png)

![4-(tert-butyl)phenyl (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl sulfide](/img/structure/B2648070.png)
methanone](/img/structure/B2648072.png)



![1-Ethyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B2648078.png)
![Benzyl[(pyrimidin-5-yl)methyl]amine hydrochloride](/img/structure/B2648079.png)


